molecular formula C16H21NO4 B2404300 4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid CAS No. 2386646-09-7

4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid

Cat. No.: B2404300
CAS No.: 2386646-09-7
M. Wt: 291.347
InChI Key: NXUNZIWNNCQVBE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, as well as the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical reactivity .

Scientific Research Applications

Synthesis and Application in Amino Acids and Peptidomimetics

  • Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound closely related to the one , has been used in the synthesis of cyclopropyl-containing amino acids and as a precursor for bicyclic peptidomimetics (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Natural Compounds Isolation and Pharmacological Properties

  • A benzoic acid derivative, structurally similar to the compound of interest, was isolated from Penicillium chrysogenum. It exhibited significant anti-inflammatory and analgesic activities without causing ulcerogenic effects (Wang, Zhao, Men, Zhang, Liu, Sun, Geng, & Yu, 2014).

Reactions in Synthesis of Heterocycles

  • Methyl 3-cyclopropyl-3-oxopropanoate, another similar compound, has been used in synthesizing various heterocycles with a cyclopropyl substituent, demonstrating the versatility of cyclopropyl compounds in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).

Study of Triorganostannyl Esters

Mesomeric Betaine Study

  • Research on 4-[(Quinolin-4-yl)ethynyl]benzoic acid, a structurally related compound, has contributed to the understanding of mesomeric betaines, important in the study of charge distribution and molecular conformation in organic chemistry (Schmidt, Batsyts, Lederle, Hübner, Adams, & Namyslo, 2019).

Metabolism Studies in Pharmaceutical Research

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s interactions with proteins, DNA, or other molecules in the body .

Safety and Hazards

This involves looking at the compound’s toxicity and potential hazards. It could include studying the compound’s effects on human health and the environment .

Future Directions

This could involve suggesting further studies that could be done on the compound. This might include suggesting new reactions to try, new applications for the compound, or further safety testing .

Properties

IUPAC Name

4-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(8-9-16)12-6-4-11(5-7-12)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNZIWNNCQVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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